Electronic Structure Differentiation: AlOCl vs. Al₂O₃ for Wide-Bandgap Applications
Computational studies reveal a significant difference in electronic band structure between monomeric AlOCl and bulk Al₂O₃. AlOCl exhibits a calculated band gap of 5.597 eV [1], whereas α-Al₂O₃ (sapphire) has an experimentally determined direct band gap of 8.8 eV [2]. This 3.2 eV difference indicates that AlOCl is a more accessible wide-bandgap semiconductor for UV optoelectronics, requiring less energy for electronic excitation compared to the deep-UV insulator Al₂O₃.
| Evidence Dimension | Electronic Band Gap |
|---|---|
| Target Compound Data | 5.597 eV (calculated, GGA) |
| Comparator Or Baseline | α-Al₂O₃: 8.8 eV (experimental, direct) |
| Quantified Difference | 3.2 eV smaller band gap for AlOCl |
| Conditions | AlOCl: DFT-GGA calculation. α-Al₂O₃: Experimental optical measurement at room temperature. |
Why This Matters
This quantifies that AlOCl is a fundamentally different electronic material than Al₂O₃, making it a more suitable candidate for applications requiring a moderate wide band gap, such as solar-blind UV detectors or dielectric layers in power electronics.
- [1] Materials Project. (n.d.). Materials Data on AlClO (mp-27863). Retrieved from https://legacy.materialsproject.org/materials/mp-27863/ View Source
- [2] French, R. H., Coble, R. L., Kasowski, R. V., & Ohuchi, F. S. (1998). Optical properties of α-Al2O3. Journal of the American Ceramic Society, 81(10), 2549-2557. View Source
